1-[(3,4-dimethoxyphenyl)methyl]-3-{2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl}urea
Description
1-[(3,4-Dimethoxyphenyl)methyl]-3-{2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl}urea is a urea-based compound featuring a 3,4-dimethoxyphenylmethyl group and a piperazine moiety substituted with a thiophene-2-carbonyl unit.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-28-17-6-5-16(14-18(17)29-2)15-23-21(27)22-7-8-24-9-11-25(12-10-24)20(26)19-4-3-13-30-19/h3-6,13-14H,7-12,15H2,1-2H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIGWSTYIOZELV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCCN2CCN(CC2)C(=O)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(3,4-dimethoxyphenyl)methyl]-3-{2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl}urea , also referred to as U-51754, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of U-51754 is with a molecular weight of 432.5 g/mol. It features a thiophene ring, a piperazine moiety, and a dimethoxyphenyl group, which contribute to its biological activity.
Structural Representation
| Component | Structure |
|---|---|
| Urea Moiety | Urea |
| Thiophene Ring | Thiophene |
| Piperazine Ring | Piperazine |
Anticancer Properties
Research indicates that U-51754 exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The compound's mechanism of action involves the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest.
Case Study:
In a study published in ResearchGate, U-51754 was tested against multiple cancer cell lines. The results showed an IC50 value lower than that of the reference drug doxorubicin, indicating superior potency in certain conditions .
Anti-inflammatory Effects
The thiophene moiety in U-51754 contributes to anti-inflammatory properties. Thiophenes are known for their ability to inhibit cyclooxygenases (COX), which play a crucial role in the inflammatory response. The compound has been shown to reduce pro-inflammatory cytokine levels in cell culture models.
Structure-Activity Relationship (SAR)
The structural components of U-51754 significantly influence its biological activity:
- Thiophene Ring : Enhances lipophilicity and membrane permeability.
- Dimethoxyphenyl Group : Contributes to binding affinity and selectivity towards specific biological targets.
- Piperazine Moiety : Facilitates interaction with neurotransmitter receptors, potentially contributing to neuroprotective effects.
Comparative Analysis
A comparative analysis of U-51754 with other thiophene-containing compounds reveals its unique profile:
| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| U-51754 | Anticancer | < 10 | Apoptosis induction |
| Thiophene Derivative A | Anti-inflammatory | 15 | COX inhibition |
| Thiophene Derivative B | Anticancer | < 20 | Cell cycle arrest |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related urea derivatives, focusing on substituent variations, molecular weights, and key structural motifs:
Structural and Functional Insights
Substituent Effects on Physicochemical Properties
- Aryl Groups :
- Piperazine Modifications: Thiophene-2-carbonyl (target compound) provides planar heterocyclic interactions, whereas thiazole (11a–11b) or furan (BI81819) groups alter electronic profiles and steric bulk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
